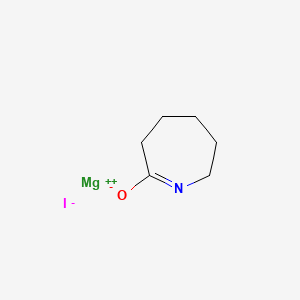

magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide

Description

Epsilon-Caprolactam N-magnesium iodide is a chemical compound that plays a significant role in the field of polymer chemistry. It is primarily used as an initiator in the anionic ring-opening polymerization of epsilon-caprolactam, which is a key process in the production of polyamides such as Nylon-6 .

Propriétés

Numéro CAS |

101678-60-8 |

|---|---|

Formule moléculaire |

C6H10IMgNO |

Poids moléculaire |

263.361 |

Nom IUPAC |

magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide |

InChI |

InChI=1S/C6H11NO.HI.Mg/c8-6-4-2-1-3-5-7-6;;/h1-5H2,(H,7,8);1H;/q;;+2/p-2 |

Clé InChI |

QEHVITAXWNQKRI-UHFFFAOYSA-L |

SMILES |

C1CCC(=NCC1)[O-].[Mg+2].[I-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide involves the reaction of epsilon-caprolactam with magnesium iodide. This reaction typically occurs in the presence of an activator such as N-acetyl-epsilon-caprolactam. The reaction conditions usually involve temperatures ranging from 140°C to 200°C .

Industrial Production Methods

In industrial settings, the production of magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Epsilon-Caprolactam N-magnesium iodide primarily undergoes anionic ring-opening polymerization reactions. This compound acts as an initiator, facilitating the polymerization of epsilon-caprolactam into polyamide chains .

Common Reagents and Conditions

The common reagents used in these reactions include epsilon-caprolactam, magnesium iodide, and activators such as N-acetyl-epsilon-caprolactam. The reaction conditions typically involve elevated temperatures (140°C to 200°C) and controlled environments to ensure efficient polymerization .

Major Products

This polymer is characterized by its high thermal stability and mechanical strength .

Applications De Recherche Scientifique

Epsilon-Caprolactam N-magnesium iodide has several scientific research applications, including:

Polymer Chemistry: It is widely used as an initiator in the anionic ring-opening polymerization of epsilon-caprolactam, leading to the production of polyamides such as Nylon-6.

Material Science: The compound is used in the synthesis of high-performance polymers with enhanced thermal and mechanical properties.

Industrial Applications: Epsilon-Caprolactam N-magnesium iodide is employed in the large-scale production of polyamides, which are used in various industries, including textiles, automotive, and packaging.

Mécanisme D'action

The mechanism of action of magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide involves the initiation of the anionic ring-opening polymerization of epsilon-caprolactam. The magnesium iodide component coordinates with the imide carbonyl groups of the activator, increasing their reactivity and stability. This coordination facilitates the nucleophilic attack of the lactam anion on the carbonyl group in the monomer, leading to the formation of polyamide chains .

Comparaison Avec Des Composés Similaires

Similar Compounds

Magnesium di(epsilon-caprolactamate): Another initiator used in the anionic ring-opening polymerization of epsilon-caprolactam.

Epsilon-Caprolactam magnesium bromide: Similar to magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide but uses magnesium bromide instead of magnesium iodide.

Uniqueness

Epsilon-Caprolactam N-magnesium iodide is unique due to its higher reactivity and stability compared to other similar compounds. The presence of magnesium iodide enhances the coordination with imide carbonyl groups, leading to more efficient polymerization and higher thermal stability of the resulting polyamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.